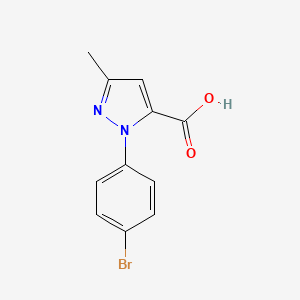

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide

Description

The compound 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide is not directly mentioned in the provided papers. However, the papers discuss related sulfur-containing heterocycles and their reactivity, which can provide insights into the behavior of similar compounds. The first paper discusses the reactivity of 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives with various nucleophiles, leading to the formation of different sulfur-containing products . The second paper examines the molecular structure and isomerization behavior of an isothiocyanato oxorhenium complex with a sulfur-rich ligand . These studies contribute to the understanding of sulfur-nitrogen chemistry and the behavior of sulfur dioxide extrusion in heterocyclic compounds.

Synthesis Analysis

The synthesis of 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives is described in the first paper, where the compound is prepared by oxidizing 3-methoxythiophene with dimethyldioxirane . This method is preferred over other literature procedures due to its simplicity, despite the low yields. This information suggests that similar methods could potentially be applied to synthesize 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide by introducing an isothiocyanate group at the appropriate position in the thiophene ring.

Molecular Structure Analysis

While the molecular structure of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide is not directly analyzed, the second paper provides valuable information on the structure of a related isothiocyanato oxorhenium complex . The study includes X-ray crystallography and IR spectroscopy, which are instrumental techniques that could be used to determine the molecular structure of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide. Additionally, NMR spectroscopy is mentioned as a tool for studying the equilibrium between linkage isomers in solution, which could also be relevant for analyzing the structure of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide.

Chemical Reactions Analysis

The first paper provides insights into the chemical reactivity of 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives, which react with sulfur and nitrogen nucleophiles to yield a variety of products, including vinyl sulfides and enaminones . These reactions involve the extrusion of sulfur dioxide, a behavior that might be expected in similar compounds like 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide. The study of these reactions contributes to the broader understanding of the reactivity patterns of sulfur-containing heterocycles.

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide. However, the properties of related compounds, such as their solubility in solvents with varying dielectric constants and the thermodynamic parameters of isomerization reactions, are discussed . These findings can be used to infer potential properties of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, such as its solubility behavior and the influence of solvent polarity on its chemical equilibria.

Scientific Research Applications

Structural and Electronic Properties

- Spectroscopic and Theoretical Studies : 2,5-Dihydrothiophene-1,1-dioxide and its derivatives, related to 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, have been studied using FTIR and FT-Raman techniques. These studies provide insights into the geometrical, electronic properties, and molecular electrostatic potential surfaces of such compounds (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Chemical Synthesis and Reactions

- Synthesis and Reactivity : Research has shown various methods for synthesizing and reacting compounds structurally similar to 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide. For instance, studies on the preparation of 3-oxotetrahydrothiophen dioxide from 3-aminotetrahydrothiophen dioxide and its subsequent reactions provide valuable insights (Mason, Smith, Stern, & Elvidge, 1967).

- Nucleophilic Additions : Research on additions of nucleophiles to 3-oxo-2,3-dihydrothiophene 1,1-dioxides, which are closely related to 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, has shown the formation of various compounds like vinyl sulfides and enaminones (Hofsløkken & Skattebol, 1999).

Molecular Interactions and Complexes

- Molecular Complex Studies : Investigations into molecular complexes involving derivatives of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide have been conducted, revealing insights into chemical reactivity and molecular interactions (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).

Electrocatalytic Applications

- Electrocatalytic Oxygen Reduction : A study on the reduction of graphene oxide with oligothiophene, a compound related to 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, demonstrated improved electrocatalytic activity for oxygen reduction reactions. This suggests potential applications in electrocatalysis and energy-related fields (Ahmed, Han, & Jeon, 2013).

properties

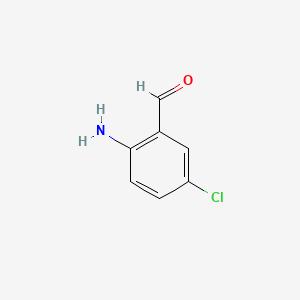

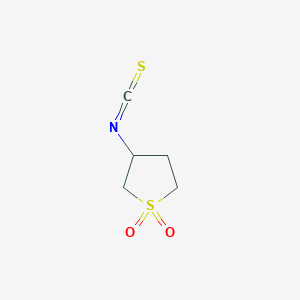

IUPAC Name |

3-isothiocyanatothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOFIRZPDGOPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378193 | |

| Record name | 3-isothiocyanatotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide | |

CAS RN |

85109-44-0 | |

| Record name | 3-isothiocyanatotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isothiocyanato-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)